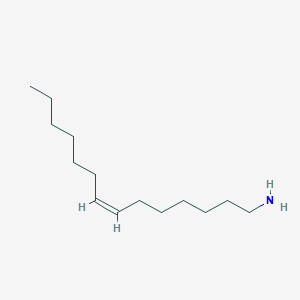
(Z)-7-Tetradecenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-Tetradecenylamine is a natural product found in Monomorium floricola with data available.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
1.1. Role in Cellular Processes
(Z)-7-Tetradecenylamine is implicated in cellular signaling pathways due to its structural similarity to other bioactive lipids. Research indicates that fatty amines can influence cell membrane fluidity and protein interactions, which are critical for various cellular functions . The compound's unsaturation contributes to its reactivity and potential role as a signaling molecule in biological systems.
1.2. Antimicrobial Properties
Studies have shown that long-chain fatty amines exhibit antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of microbial membranes, leading to cell lysis . This property makes this compound a candidate for developing antimicrobial agents in pharmaceuticals and food preservation.
Materials Science
2.1. Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis, particularly in creating surfactants and emulsifiers . Its ability to modify surface properties enhances the performance of polymers in applications such as coatings and adhesives.
2.2. Nanomaterials
Recent advancements have explored the use of this compound in the synthesis of nanomaterials. Its incorporation into layered materials has been studied for improving the intercalation properties of host structures like octosilicates, which can lead to enhanced thermal stability and mechanical properties .
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Biochemistry | Cellular signaling | Influences membrane fluidity and protein interactions |
| Antimicrobial development | Antimicrobial agents | Effective against various pathogens |
| Polymer Chemistry | Surfactants and emulsifiers | Enhances performance of coatings and adhesives |
| Nanomaterials | Synthesis of layered materials | Improved thermal stability and mechanical properties |
Environmental Applications
3.1. Environmental Contaminant Studies
Recent research has identified this compound as a compound of interest in environmental studies focusing on organic contaminants . Its presence in biological samples has been linked to exposure assessments related to male fertility impairments, showcasing its relevance in toxicological investigations.
3.2. Biodegradability Studies
The environmental impact of long-chain fatty amines like this compound is being evaluated for their biodegradability and potential accumulation in ecosystems. Understanding these aspects is crucial for assessing their safety and environmental footprint .
Case Studies
4.1. Toxicological Assessment
A study conducted on fatty amines, including this compound, demonstrated moderate acute toxicity levels based on LD50 values obtained from animal studies . This assessment is vital for regulatory compliance and understanding the safety profiles of chemicals used in consumer products.
4.2. Application in Fertility Research
A cohort study examined the correlation between exposure to organic contaminants, including this compound, and male fertility outcomes . The findings suggest that this compound may serve as a biomarker for assessing reproductive health risks associated with environmental exposures.
Eigenschaften
Molekularformel |
C14H29N |
|---|---|
Molekulargewicht |
211.39 g/mol |
IUPAC-Name |
(Z)-tetradec-7-en-1-amine |
InChI |
InChI=1S/C14H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8H,2-6,9-15H2,1H3/b8-7- |
InChI-Schlüssel |
MTUWTJGXAHFTPF-FPLPWBNLSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCN |
Kanonische SMILES |
CCCCCCC=CCCCCCCN |
Synonyme |
(Z)-7-tetradecenylamine 7-tetradecenyl-1-amine 7-tetradecenylamine cis-7-tetradecenylamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















